molecular formula C20H17F3N2O4S B11515094 (2Z)-4-oxo-3-(2-phenylethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid

(2Z)-4-oxo-3-(2-phenylethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid

Cat. No.: B11515094
M. Wt: 438.4 g/mol
InChI Key: BZKWMVSZSDGTIK-UHFFFAOYSA-N
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Description

The compound (2Z)-4-oxo-3-(2-phenylethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid is a complex organic molecule characterized by its unique structural features, including a thiazinane ring, a phenylethyl group, and a trifluoromethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-oxo-3-(2-phenylethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid typically involves multiple steps:

    Formation of the Thiazinane Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazinane ring. This can be achieved through a condensation reaction between a thiol and an amine in the presence of a suitable catalyst.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Trifluoromethoxyphenyl Group:

    Final Oxidation and Carboxylation: The final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the keto group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate

Properties

Molecular Formula

C20H17F3N2O4S

Molecular Weight

438.4 g/mol

IUPAC Name

4-oxo-3-(2-phenylethyl)-2-[4-(trifluoromethoxy)phenyl]imino-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-15-8-6-14(7-9-15)24-19-25(11-10-13-4-2-1-3-5-13)17(26)12-16(30-19)18(27)28/h1-9,16H,10-12H2,(H,27,28)

InChI Key

BZKWMVSZSDGTIK-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)F)N(C1=O)CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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